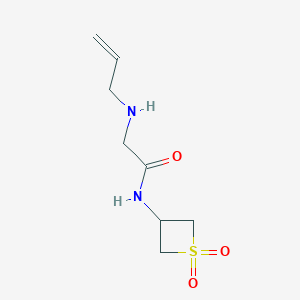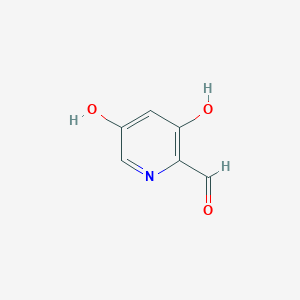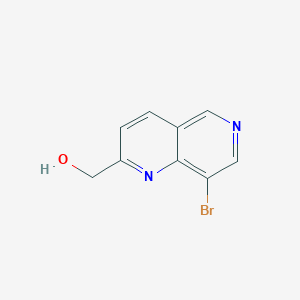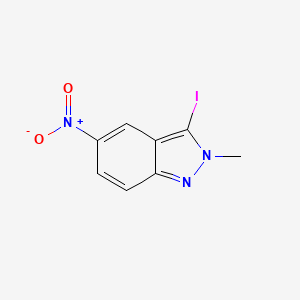![molecular formula C11H13NO2S B13029867 5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)
5,7-Diethoxythieno[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diethoxythieno[3,2-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 5,7-Diethoxythieno[3,2-b]pyridine typically involves multicomponent reactions and cyclocondensation processes. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various aldehydes and alkylating agents in the presence of a base . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
5,7-Diethoxythieno[3,2-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium ethoxide, hydrogen sulfide, and various aldehydes . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes can lead to the formation of substituted thienopyridine derivatives .
Applications De Recherche Scientifique
5,7-Diethoxythieno[3,2-b]pyridine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer and neurotropic agent . Its unique structure allows it to interact with various molecular targets, making it a valuable compound for drug discovery and development.
Mécanisme D'action
The mechanism of action of 5,7-Diethoxythieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA A receptor, leading to its inhibitory effects . The compound’s structure allows it to form stable complexes with these targets, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
5,7-Diethoxythieno[3,2-b]pyridine can be compared with other thienopyridine derivatives, such as 2-thioxopyridine-3-carbonitrile and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique diethoxy substitution in this compound distinguishes it from other similar compounds, contributing to its distinct pharmacological properties.
Propriétés
Formule moléculaire |
C11H13NO2S |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
5,7-diethoxythieno[3,2-b]pyridine |
InChI |
InChI=1S/C11H13NO2S/c1-3-13-9-7-10(14-4-2)12-8-5-6-15-11(8)9/h5-7H,3-4H2,1-2H3 |
Clé InChI |
HBDJIQUZUQPJJK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC2=C1SC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13029786.png)




![3-Methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13029824.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)


![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)



